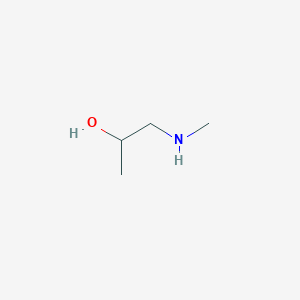

1-(Methylamino)propan-2-ol

Description

BenchChem offers high-quality 1-(Methylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHFLDILSDXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937228 | |

| Record name | 1-(Methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16667-45-1, 68037-48-9 | |

| Record name | 1-(Methylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16667-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathways for 1-(Methylamino)propan-2-ol

An In-depth Technical Guide to the Synthesis of 1-(Methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(methylamino)propan-2-ol, a key intermediate in the pharmaceutical and chemical industries. The document details several effective methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable route for their specific applications.

Core Synthesis Pathways

The synthesis of 1-(methylamino)propan-2-ol can be achieved through several strategic routes, each with distinct advantages in terms of starting materials, reaction conditions, and overall efficiency. The most prominent and industrially relevant pathways include:

-

Ring-Opening of Propylene Oxide with Methylamine: A direct and atom-economical approach.

-

Reductive Amination of Hydroxyacetone with Methylamine: A versatile method for amine synthesis.

-

Nucleophilic Substitution of 1-Chloro-2-propanol with Methylamine: A classical and reliable pathway.

-

N-methylation of 2-Amino-1-propanol (Alaninol): A route often employed for chiral synthesis starting from the amino acid alanine.

The following sections provide detailed experimental protocols for each of these key pathways, along with a summary of quantitative data in a structured table for easy comparison.

Data Presentation: Comparison of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Key Advantages | Potential Challenges |

| 1. Epoxide Ring-Opening | Propylene oxide, Methylamine | Lewis acid (e.g., LiBr) or neat | 80-125°C, elevated pressure | High (estimated) | Atom-economical, direct route | Requires pressure vessel, potential for side reactions |

| 2. Reductive Amination | Hydroxyacetone, Methylamine | H₂, Ni or Cu/Cr catalyst | 130-210°C, atmospheric pressure | ~45% selectivity to 2-aminopropanol with ammonia (methylamine yield may vary) | Versatile, applicable to various carbonyls | Requires handling of H₂ gas, catalyst preparation |

| 3. Nucleophilic Substitution | 1-Chloro-2-propanol, Methylamine | Methylamine in Methanol | 100°C, Microwave (15 min) or conventional heating | Good (estimated) | Readily available starting materials | Use of chlorinated starting material, potential for over-alkylation |

| 4. N-methylation of Alaninol | L-Alanine ethyl ester HCl, Methylating agent | NaBH₄, o-NBS-Cl, DMAP | Multi-step, variable conditions | 67% (for alaninol synthesis) | Access to chiral product | Multi-step process, requires protecting groups |

Experimental Protocols

Pathway 1: Ring-Opening of Propylene Oxide with Methylamine

This method involves the direct reaction of propylene oxide with methylamine. The following protocol is adapted from a general procedure for the ring-opening of epoxides with amines.[1]

Experimental Protocol:

-

To a high-pressure reactor, add a solution of methylamine in a suitable solvent (e.g., water or methanol).

-

Optionally, a Lewis acid catalyst (e.g., a catalytic amount of lithium bromide) can be added to enhance the reaction rate.

-

Seal the reactor and heat the mixture to approximately 80°C.

-

Introduce propylene oxide to the reaction mixture under pressure, maintaining the temperature at 125°C for 3-4 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Remove the solvent and any unreacted starting materials under reduced pressure.

-

The crude 1-(methylamino)propan-2-ol can be purified by distillation.

Pathway 2: Reductive Amination of Hydroxyacetone with Methylamine

This pathway utilizes the reaction of a ketone with an amine in the presence of a reducing agent. The following protocol is based on the reductive amination of hydroxyacetone with ammonia and can be adapted for methylamine.[2]

Experimental Protocol:

-

In a continuous fixed-bed reactor packed with a nickel or copper chromite catalyst, introduce a gaseous mixture of hydroxyacetone, methylamine, and hydrogen.

-

Maintain the reactor temperature between 130°C (for Ni catalyst) and 210°C (for Cu/Cr catalyst) at atmospheric pressure.

-

The optimal molar ratios of H₂/hydroxyacetone and H₂/methylamine should be empirically determined, with a starting point of approximately 25 and 1, respectively.

-

The product stream exiting the reactor is condensed at a low temperature (e.g., -30°C).

-

The collected liquid contains 1-(methylamino)propan-2-ol along with byproducts.

-

Purification of the desired product is achieved through fractional distillation.

Pathway 3: Nucleophilic Substitution of 1-Chloro-2-propanol with Methylamine

This method is analogous to the synthesis of similar amino alcohols from halohydrins.[3][4]

Experimental Protocol:

-

Dissolve 1-chloro-2-propanol in a 40% solution of methylamine in methanol in a microwave-safe reaction vessel.

-

Seal the vessel and heat the mixture in a microwave reactor at 100°C for 15 minutes with a power of 100W.

-

After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent by vacuum distillation.

-

Add acetonitrile to the residue to precipitate any inorganic salts, and filter the solid.

-

To the filtrate, add a sodium bicarbonate solution to neutralize any remaining acid.

-

Remove the solvent by vacuum distillation to obtain crude 1-(methylamino)propan-2-ol, which can be further purified by distillation.

Pathway 4: N-methylation of 2-Amino-1-propanol (Alaninol)

This two-step synthesis starts with the reduction of an L-alanine ester to L-alaninol, followed by N-methylation.

Experimental Protocol:

Step A: Synthesis of L-Alaninol [5]

-

In a reaction vessel, dissolve 3.0 moles of sodium borohydride (NaBH₄) in 560 ml of cold water.

-

Separately, dissolve 1.0 mole of L-alanine ethyl ester hydrochloride in 560 ml of ethanol.

-

Add the L-alanine ester solution dropwise to the NaBH₄ solution over 5 hours, maintaining the temperature between 15-20°C.

-

Allow the reaction to age at 20-28°C to ensure completion.

-

Decompose the excess NaBH₄ by the careful addition of acetone.

-

Add 1000 ml of ethyl acetate and filter the precipitated inorganic salts.

-

Extract the aqueous layer with 600 ml of ethyl acetate.

-

Combine the organic layers, remove the solvent under reduced pressure, and purify the resulting L-alaninol by vacuum distillation. A yield of approximately 67% can be expected.

Step B: N-methylation of L-Alaninol [6][7]

-

Protect the primary amine of L-alaninol with a suitable protecting group, such as o-nitrobenzenesulfonyl (o-NBS) chloride, in the presence of a base like 4-dimethylaminopyridine (DMAP).

-

The N-methylation is then carried out using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

-

Finally, the protecting group is removed to yield 1-(methylamino)propan-2-ol. The specific conditions for each step would need to be optimized.

Mandatory Visualizations

Caption: Pathway 1: Synthesis via Epoxide Ring-Opening.

Caption: Pathway 2: Reductive Amination of Hydroxyacetone.

Caption: Pathway 3: Nucleophilic Substitution of a Halohydrin.

Caption: Pathway 4: N-methylation of Alaninol.

References

- 1. tsijournals.com [tsijournals.com]

- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent [benchchem.com]

- 5. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-(Methylamino)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methylamino)propan-2-ol (CAS No: 16667-45-1). Due to the limited availability of public experimental spectra, this document primarily presents predicted data from computational models, which serve as a valuable reference for identification and characterization. The guide is structured to offer clear data presentation, detailed experimental protocols, and visualizations of the analytical workflow.

Chemical Structure and Properties

1-(Methylamino)propan-2-ol is a secondary amine-alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . Its structure consists of a propan-2-ol backbone with a methylamino group attached to the C1 position.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(Methylamino)propan-2-ol.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | CH-OH |

| ~2.5 - 2.7 | m | 2H | CH₂-NH |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.1 | d | 3H | C-CH₃ |

| (Broad) | s | 2H | OH, NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~67 | CH | C2 (CH-OH) |

| ~58 | CH₂ | C1 (CH₂-NH) |

| ~36 | CH₃ | N-CH₃ |

| ~22 | CH₃ | C3 (C-CH₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3350 - 3310 | Medium, Broad | N-H stretch (secondary amine) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1120 - 1040 | Strong | C-O stretch (secondary alcohol) |

| 800 - 700 | Medium, Broad | N-H wag (secondary amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 89 | 5 | [M]⁺ (Molecular Ion) |

| 74 | 20 | [M - CH₃]⁺ |

| 58 | 100 | [CH₂=NHCH₃]⁺ (alpha-cleavage) |

| 44 | 60 | [CH₃CH=NH₂]⁺ |

| 30 | 40 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Methylamino)propan-2-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This method is often preferred for its simplicity and minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and subsequent analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.

-

Injector: Split/splitless injector, typically at a temperature of 250 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 20-200 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-(Methylamino)propan-2-ol.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Experimental Workflow.

Caption: GC-MS Experimental Workflow.

Physical properties of 1-(Methylamino)propan-2-ol (e.g., boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-(Methylamino)propan-2-ol (CAS No: 16667-45-1), a secondary amine-alcohol compound. This document is intended for use by researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. The information is presented to facilitate easy access and comparison, with detailed methodologies for the determination of these properties.

Core Physical and Chemical Properties

1-(Methylamino)propan-2-ol, with the molecular formula C4H11NO, is a versatile intermediate in organic synthesis due to its bifunctional nature, possessing both a hydroxyl group and a methylamino group. This structure influences its physical properties, making it soluble in polar solvents.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 1-(Methylamino)propan-2-ol.

| Property | Value | Conditions |

| Molecular Weight | 89.14 g/mol | |

| Boiling Point | 148.8 °C | at 760 mmHg[1] |

| 62-63 °C | at 18 Torr[2] | |

| Melting Point | Not specified (Physical form can be liquid, solid, or semi-solid)[3] | |

| Density | 0.88 g/cm³[1] | |

| 0.9074 g/cm³ | at 24 °C[2] | |

| Flash Point | 67.4 °C | [1][2] |

| Refractive Index | 1.42 | [2] |

| Vapor Pressure | 1.59 mmHg | at 25 °C[2] |

| pKa | 14.91 ± 0.20 | Predicted[4] |

| LogP | -0.02250 |

Intermolecular Forces and Physical Properties

The physical properties of 1-(Methylamino)propan-2-ol are a direct consequence of the intermolecular forces dictated by its molecular structure. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group allows for significant hydrogen bonding. These strong intermolecular forces, along with dipole-dipole interactions and London dispersion forces, result in a relatively high boiling point and influence its solubility.

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] The Thiele tube method is a common and efficient technique for this measurement, especially with small sample sizes.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Rubber band or wire for attachment

Procedure:

-

A small amount of the 1-(Methylamino)propan-2-ol sample is placed into the small test tube.

-

The capillary tube is placed, open-end down, into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently and uniformly heated.[6] This design promotes convection currents for even heat distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

The apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[6][7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The barometric pressure should be recorded alongside the boiling point.[6]

Melting Point Determination

While 1-(Methylamino)propan-2-ol is often a liquid at room temperature, its physical form can be solid or semi-solid.[3] The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solid compound

Procedure:

-

A small amount of the finely powdered solid compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[1][3]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube setup.

-

The sample is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. A broader melting range can indicate the presence of impurities.

Density Measurement (Gravimetric Method)

Density is the mass per unit volume of a substance. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Volumetric flask or pycnometer of a known volume (e.g., 10 mL)

-

Thermometer

Procedure:

-

The mass of the clean, dry volumetric flask or pycnometer is accurately measured using an analytical balance.

-

The flask is filled with the 1-(Methylamino)propan-2-ol sample up to the calibration mark. Care is taken to avoid air bubbles.

-

The mass of the flask containing the liquid is measured.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property used for identification and purity assessment.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (if not integrated into the refractometer)

-

Dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Soft tissue

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned and dried thoroughly.

-

A few drops of the 1-(Methylamino)propan-2-ol sample are placed on the prism using a clean dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (commonly 20°C).[9] Digital refractometers often use Peltier elements for precise temperature control.[10]

-

The light source is activated, and the optics are adjusted until the boundary line (in an Abbe refractometer) is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. Digital refractometers will provide a direct numerical readout.

-

The temperature at which the measurement was taken is always recorded with the refractive index value.[9]

References

- 1. byjus.com [byjus.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

An In-depth Technical Guide to 1-(Methylamino)propan-2-ol (CAS: 16667-45-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Methylamino)propan-2-ol, a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Core Properties and Synonyms

1-(Methylamino)propan-2-ol is a secondary amine-alcohol with the chemical formula C₄H₁₁NO.[1] Its structure, featuring both a secondary amine and a hydroxyl group, makes it a valuable and reactive intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-(Methylamino)propan-2-ol

| Property | Value | Source |

| CAS Number | 16667-45-1 | [1] |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [2] |

| Physical Form | Liquid or Solid or Semi-solid | |

| Purity | Typically ≥95% | |

| InChI Key | AEKHFLDILSDXBL-UHFFFAOYSA-N | |

| SMILES | CC(O)CNC | [3] |

A variety of synonyms are used to identify this compound in literature and commercial listings, which are crucial for comprehensive database searches.

Table 2: Synonyms for 1-(Methylamino)propan-2-ol

| Synonym |

| 1-(methylamino)-2-propanol |

| 2-Propanol, 1-(methylamino)- |

| (2-hydroxypropyl)methylamine |

| 1-Methylaminopropane-2-ol |

| N-(2-Hydroxypropyl)methylamine |

Synthesis of 1-(Methylamino)propan-2-ol: A Methodological Overview

The synthesis of 1-(Methylamino)propan-2-ol and structurally similar amino alcohols typically involves the nucleophilic attack of an amine on an epoxide or a halohydrin. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis from a Halohydrin

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.[4]

Objective: To synthesize 1-(Methylamino)propan-2-ol from 1-chloro-2-propanol and methylamine.

Materials:

-

1-chloro-2-propanol

-

Methylamine (e.g., 40% solution in methanol)

-

Acetonitrile

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction vessel suitable for heating (e.g., microwave synthesis vial or sealed pressure tube)

-

Rotary evaporator

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 1-chloro-2-propanol (1.00 mmol) in a solution of methylamine in methanol (e.g., 0.5 mL of a 40% solution).

-

Seal the vessel and heat the reaction mixture. For instance, using a microwave reactor, irradiate at 100°C for 15 minutes.[4] Alternatively, conventional heating in a sealed tube can be employed, with reaction times and temperatures optimized as needed.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

To the resulting residue, add acetonitrile (e.g., 3 mL) to precipitate any inorganic salts.

-

Filter the mixture to remove the precipitated solids.

-

To the filtrate, add a few drops of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Remove the solvent by vacuum distillation to yield the crude 1-(Methylamino)propan-2-ol.

-

Further purification can be achieved through distillation or column chromatography if required.

Causality in Experimental Choices:

-

Excess Methylamine: Using an excess of the methylamine solution serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Heating: The reaction requires an energy input to overcome the activation energy of the nucleophilic substitution. Microwave irradiation offers rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional methods.[4]

-

Acetonitrile Precipitation: Acetonitrile is used to selectively precipitate inorganic salts (like methylammonium chloride) while keeping the more organic product in solution, providing a simple initial purification step.

Caption: Generalized workflow for the synthesis of 1-(Methylamino)propan-2-ol.

Applications in Pharmaceutical Synthesis

The primary utility of 1-(Methylamino)propan-2-ol and its analogs lies in their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their bifunctional nature allows for the construction of more complex molecular architectures.

Intermediate in the Synthesis of Duloxetine

While not a direct precursor, the structurally similar compound, (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, is a critical intermediate in the synthesis of the antidepressant duloxetine.[5][6][7] The synthesis of this intermediate often involves the asymmetric reduction of a corresponding ketone, highlighting the importance of stereochemistry in modern drug development.[5]

The synthesis of duloxetine from this intermediate involves a subsequent nucleophilic aromatic substitution reaction. This underscores the utility of the amino alcohol moiety in constructing the final drug molecule.

Caption: Structural relationship to a key duloxetine intermediate.

Precursor for Other Bioactive Molecules

The amino alcohol scaffold is present in a wide range of biologically active compounds. For instance, it is a core feature of many β-blockers and other adrenergic receptor modulators.[] The general structure of 1-(Methylamino)propan-2-ol makes it an attractive starting material for the synthesis of novel compounds to be screened for various pharmacological activities.

Spectroscopic Data

Characterization of 1-(Methylamino)propan-2-ol is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. Predicted spectra are available in public databases.[9]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C-N stretches.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Methylamino)propan-2-ol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(Methylamino)propan-2-ol is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and bifunctional nature make it an important intermediate for the creation of more complex molecules, including active pharmaceutical ingredients. While it may not have significant intrinsic biological activity, its role as a precursor in the synthesis of drugs like duloxetine highlights its importance in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this compound.

References

-

1-(Methylamino)propan-2-ol | C4H11NO | CID 86049. PubChem. [Link]

-

Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering. [Link]

-

1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0). Chemchart. [Link]

-

Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

- 1. 16667-45-1(1-(Methylamino)propan-2-ol) | Kuujia.com [kuujia.com]

- 2. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Stereoisomers of 1-(Methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)propan-2-ol, a chiral amino alcohol, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the synthesis, resolution, and distinct characteristics of these stereoisomers. Due to their structural similarity to known adrenergic agents, the pharmacological properties of each enantiomer are of significant interest in drug discovery and development. This document details experimental protocols for their preparation and analysis and summarizes their known physical and potential biological properties.

Introduction

The principle of chirality is fundamental in pharmacology, as stereoisomers of a drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). 1-(Methylamino)propan-2-ol is a primary amino alcohol with a single stereocenter at the second carbon, making it a chiral molecule existing as (R)- and (S)-enantiomers. Its structural resemblance to phenylethanolamine and aryloxypropanolamine classes of adrenergic receptor ligands suggests that its stereoisomers may exhibit differential affinities and activities at adrenergic receptors, making them valuable scaffolds for medicinal chemistry and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(Methylamino)propan-2-ol

| Property | Value (for Racemic Mixture) | Reference |

| Molecular Formula | C4H11NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| CAS Number | 16667-45-1 | [1][2] |

| Physical Form | Liquid or Solid or Semi-solid | [2] |

| pKa (Predicted) | 14.91 ± 0.20 | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark Place | [2] |

Note: Specific rotation values for the individual (R) and (S) enantiomers are not available in the cited literature but are expected to be equal in magnitude and opposite in sign.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(Methylamino)propan-2-ol can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly. A plausible synthetic route could involve the enantioselective reduction of a corresponding aminoketone precursor using a chiral catalyst.

Chiral Resolution of Racemic 1-(Methylamino)propan-2-ol

Chiral resolution is a common and effective method for separating enantiomers.[4] This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] Following separation, the desired enantiomer of the amine can be liberated from its salt.

This protocol describes a general procedure for the resolution of a racemic amine using (+)-tartaric acid, which can be adapted for 1-(Methylamino)propan-2-ol.

Materials:

-

Racemic 1-(Methylamino)propan-2-ol

-

(+)-Tartaric acid (L-(+)-tartaric acid)

-

Methanol

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(Methylamino)propan-2-ol (1 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath may enhance crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The filtrate will contain the other diastereomeric salt.

-

-

Liberation of the Free Amine:

-

Suspend the collected crystals in water.

-

Add 1 M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10).

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(Methylamino)propan-2-ol.

-

-

Analysis:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined by a suitable chiral analytical method, such as chiral HPLC or by measuring the specific rotation.

-

Pharmacological Characteristics

The structural similarity of 1-(Methylamino)propan-2-ol to known adrenergic agonists and antagonists, such as ephedrine and various beta-blockers, strongly suggests that its stereoisomers will interact with the adrenergic receptor system. It is well-established that the stereochemistry of such compounds plays a critical role in their receptor binding affinity and functional activity.

Expected Interaction with Adrenergic Receptors

Based on the pharmacology of related compounds, it is hypothesized that the (R)- and (S)-enantiomers of 1-(Methylamino)propan-2-ol will exhibit stereoselective binding to α- and β-adrenergic receptors. The presence of a hydroxyl group at a chiral center is a key feature for the interaction of many ligands with these receptors.

Potential Signaling Pathways

Interaction of these stereoisomers with β-adrenergic receptors would likely modulate the adenylyl cyclase signaling pathway.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-(Methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 1-(Methylamino)propan-2-ol, a secondary amino alcohol of interest in pharmaceutical and chemical synthesis. Due to a lack of direct studies on this specific molecule, this guide extrapolates likely degradation patterns based on the known chemical behavior of analogous secondary amines and secondary alcohols. It outlines general experimental protocols for conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with ICH guidelines. Proposed degradation pathways are illustrated, and analytical methodologies for the identification of potential degradation products are discussed. This document aims to serve as a foundational resource for researchers and professionals involved in the development and stability testing of formulations containing 1-(Methylamino)propan-2-ol.

Introduction

1-(Methylamino)propan-2-ol is a secondary amino alcohol with the chemical formula C₄H₁₁NO. Its structure, featuring both a secondary amine and a secondary alcohol functional group, makes it a versatile building block in organic synthesis. However, these same functional groups are susceptible to various degradation reactions, which can impact the purity, potency, and safety of any active pharmaceutical ingredient (API) or formulation containing this molecule. Understanding the stability of 1-(Methylamino)propan-2-ol and its potential degradation pathways is therefore crucial for drug development, formulation design, and establishing appropriate storage conditions.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2] This guide outlines a systematic approach to investigating the stability of 1-(Methylamino)propan-2-ol and characterizing its potential degradation products.

Physicochemical Properties of 1-(Methylamino)propan-2-ol

A summary of the key physicochemical properties of 1-(Methylamino)propan-2-ol is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁NO | [3] |

| Molecular Weight | 89.14 g/mol | [3] |

| CAS Number | 16667-45-1 | [3] |

| Appearance | Liquid or Solid or Semi-solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| pKa | Not specified | |

| Solubility | Highly soluble in water | [4] |

Proposed Degradation Pathways

Based on the chemical structure of 1-(Methylamino)propan-2-ol, several degradation pathways can be proposed. These are primarily centered around the reactivity of the secondary amine and secondary alcohol functional groups.

Oxidative Degradation

Oxidative degradation is a common pathway for both amines and alcohols.[5] For 1-(Methylamino)propan-2-ol, oxidation can occur at both the nitrogen and the carbon atom of the alcohol.

-

N-Oxidation: The secondary amine can be oxidized to form an N-oxide or undergo more extensive oxidation to yield various products.

-

C-Oxidation: The secondary alcohol can be oxidized to a ketone, specifically 1-(methylamino)propan-2-one. Further oxidation could potentially lead to cleavage of the C-C bond.

The proposed oxidative degradation pathway is illustrated in the diagram below.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[6][7][8] For amines, photodegradation can proceed through various mechanisms, including photo-oxidation. The presence of a chromophore is not strictly necessary, as photosensitizers in a formulation can initiate degradation. Potential photolytic degradation products could be similar to those formed under oxidative conditions.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.[9][10][11] For alkanolamines, thermal degradation can be complex, potentially involving dehydration, cyclization, or fragmentation reactions. In the presence of CO₂, as seen in carbon capture studies, different degradation pathways involving carbamate intermediates can occur.[12]

A simplified proposed thermal degradation pathway is shown below.

Hydrolytic Degradation

Hydrolysis involves the reaction of a molecule with water. While 1-(Methylamino)propan-2-ol does not contain functional groups that are readily hydrolyzed (like esters or amides), forced degradation studies under acidic or basic conditions at elevated temperatures can still induce degradation.[13] The stability of the C-N bond might be affected at extreme pH values. However, significant degradation under typical hydrolytic stress test conditions is not expected.

Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on 1-(Methylamino)propan-2-ol, based on ICH guidelines.[1] The extent of degradation should be targeted to be in the range of 5-20% to ensure that the degradation products are representative and can be adequately detected and characterized.[14]

General Workflow

The general workflow for a forced degradation study is depicted below.

References

- 1. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nilu.com [nilu.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. scbt.com [scbt.com]

Toxicological Profile of 1-(Methylamino)propan-2-ol: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive toxicological profile of 1-(Methylamino)propan-2-ol. Due to the limited availability of specific toxicological data for this compound, this report heavily relies on data from structurally similar chemicals to provide a surrogate toxicological assessment. The analogues used for this assessment are Isopropanolamine (1-Amino-2-propanol), 2-Amino-2-methyl-1-propanol, and 2-(Methylamino)ethanol. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(Methylamino)propan-2-ol |

| Synonyms | N-Methylisopropanolamine, 1-(Methylamino)-2-propanol |

| CAS Number | 16667-45-1 |

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Toxicological Data (Based on Structural Analogues)

Acute Toxicity

The acute toxicity of 1-(Methylamino)propan-2-ol is predicted based on data from its structural analogues.

| Analogue | Test | Species | Route | LD50/LC50 | Reference |

| Isopropanolamine | LD50 | Rat | Oral | 2813 mg/kg bw | [1][2] |

| LD50 | Rabbit | Dermal | 1851 mg/kg bw | [1][2] | |

| 2-Amino-2-methyl-1-propanol | LD50 | Rat | Oral | 2900 mg/kg | [3][4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [4][5] | |

| 2-(Methylamino)ethanol | LD50 | Rat | Oral | 1320 mg/kg | Not specified in search results |

Skin and Eye Irritation

Data from structural analogues suggest that 1-(Methylamino)propan-2-ol is likely to be a skin and eye irritant.

| Analogue | Test | Species | Result | Reference |

| Isopropanolamine | Skin Irritation | Rabbit | Corrosive | [1][6] |

| Eye Irritation | Rabbit | Severe eye damage | [7] | |

| 2-Amino-2-methyl-1-propanol | Skin Irritation | Rabbit | Severe irritant | [5] |

| Eye Irritation | Rabbit | Severe eye irritant | [5] | |

| 2-(Methylamino)ethanol | Skin Corrosion | Not specified | Causes severe skin burns | |

| Eye Damage | Not specified | Causes serious eye damage |

Genotoxicity

In vitro and in vivo studies on structural analogues generally indicate a lack of genotoxic potential.

| Analogue | Test | Result | Reference |

| Isopropanolamine | Ames test | Negative | [1] |

| In vitro mammalian cell gene mutation assay | Negative | [1] | |

| In vitro mammalian chromosome aberration test | Negative | [1] | |

| Drosophila melanogaster gene mutation test | Negative | [1] | |

| 2-Amino-2-methyl-1-propanol | In vitro and in vivo assays | No evidence of genotoxicity | [5] |

| 2-(Methylamino)ethanol | Not specified | Not considered genotoxic | [8] |

Carcinogenicity

No long-term carcinogenicity studies are available for 1-(Methylamino)propan-2-ol. Data from structural analogues do not suggest a carcinogenic potential.[5]

Reproductive and Developmental Toxicity

Studies on structural analogues have not shown significant reproductive or developmental toxicity.

| Analogue | Study Type | Species | Key Findings | Reference |

| Isopropanolamine | OECD TG 422 | Rat | No reproductive or developmental effects noted up to the highest dose administered. | [1] |

| 2-Amino-2-methyl-1-propanol | Screening study | Rat | Toxic to the fetus at high oral doses, but no birth defects or other fetal effects at high dermal doses. | [5] |

| 2-(Methylamino)ethanol | Not specified | Not specified | Suspected of damaging fertility or the unborn child (GHS classification). |

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the public domain. However, many of the studies on the structural analogues were conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for key toxicological endpoints are outlined below.

Acute Oral Toxicity (OECD 420, 423, or 425)

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dosage: A single dose of the test substance is administered by gavage. The dose is selected based on a sighting study.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

Dermal and Ocular Irritation (OECD 404 and 405)

-

Test Animals: Albino rabbits are typically used.

-

Dermal Irritation: A small area of the animal's skin is shaved, and the test substance is applied to the skin under a gauze patch. The patch is removed after a specified time (e.g., 4 hours), and the skin is evaluated for erythema and edema at various time points.

-

Ocular Irritation: The test substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specific intervals.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in the absence of a specific amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Visualizations

Caption: Workflow for Acute Oral Toxicity Testing.

Caption: Workflow for Dermal and Ocular Irritation Testing.

Gaps in Knowledge and Future Directions

There is a significant lack of toxicological data for 1-(Methylamino)propan-2-ol. To provide a comprehensive risk assessment, the following studies are recommended:

-

Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.

-

Skin and Eye Irritation/Corrosion: Standardized tests to accurately classify the irritation potential.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests.

-

Repeated Dose Toxicity: 28-day or 90-day studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity: Comprehensive studies to assess the potential for effects on fertility and embryonic development.

-

Toxicokinetics: Studies to understand the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

The toxicological profile of 1-(Methylamino)propan-2-ol remains largely uncharacterized. Based on the available data for its structural analogues, it is prudent to handle this chemical with caution, assuming it to be of low to moderate acute toxicity and a potential skin and eye irritant. Further testing is imperative to definitively establish its toxicological profile and to ensure its safe handling and use in any application.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. echemi.com [echemi.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fishersci.com [fishersci.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Solubility of 1-(Methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Methylamino)propan-2-ol, a key chemical intermediate. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes estimated values, qualitative assessments based on chemical principles, and data from structurally similar amino alcohols. It outlines detailed experimental protocols for the precise determination of its solubility and miscibility. Furthermore, this document explores the molecular features of 1-(Methylamino)propan-2-ol that govern its solubility behavior, offering a predictive framework for its application in various solvent systems.

Introduction

1-(Methylamino)propan-2-ol is a bifunctional organic compound featuring both a secondary amine and a hydroxyl group. This structure imparts a polar nature to the molecule, making it a versatile intermediate in organic synthesis and for various industrial applications. A thorough understanding of its solubility in different solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide aims to provide a detailed technical resource on the solubility profile of 1-(Methylamino)propan-2-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Methylamino)propan-2-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Liquid |

| Boiling Point (estimated) | 135.67 °C - 146.59 °C |

| Melting Point (estimated) | -37.14 °C |

| Density (estimated) | 0.93 g/cm³ |

Solubility Profile

Direct quantitative solubility data for 1-(Methylamino)propan-2-ol in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information for similar amino alcohols, a qualitative and estimated quantitative solubility profile can be established.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1-(Methylamino)propan-2-ol. It is important to note that the values for organic solvents are largely inferred from the behavior of structurally similar small amino alcohols and the principle of "like dissolves like."

| Solvent | Solvent Type | Estimated Solubility/Miscibility |

| Water | Polar Protic | 322,239 - 1,000,000 mg/L (Highly Soluble/Miscible)[1] |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| 2-Propanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Halogenated | Sparingly Soluble |

| Ethyl Acetate | Ester | Sparingly Soluble |

| Toluene | Aromatic | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Disclaimer: The solubility data in organic solvents are qualitative estimations based on chemical principles and data for analogous compounds. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of 1-(Methylamino)propan-2-ol is governed by its molecular structure, which contains both polar and nonpolar moieties. The interplay of these features dictates its interaction with different solvents.

Experimental Protocols

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.

Protocol for Determining Quantitative Solubility

This protocol is based on the isothermal shake-flask method, a standard technique for determining the solubility of a liquid in a solvent.

Materials:

-

1-(Methylamino)propan-2-ol

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(Methylamino)propan-2-ol to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed in the thermostatic bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact weight of the collected filtrate.

-

-

Analysis:

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of 1-(Methylamino)propan-2-ol.

-

-

Calculation:

-

Calculate the solubility as the mass of solute per mass or volume of the solvent (e.g., in g/100g of solvent or mg/L).

-

Protocol for Determining Miscibility

This protocol provides a straightforward method for visually determining the miscibility of 1-(Methylamino)propan-2-ol with various solvents.

Materials:

-

1-(Methylamino)propan-2-ol

-

Selected solvents

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer

Procedure:

-

Mixing:

-

In a clear, stoppered test tube or graduated cylinder, combine 1-(Methylamino)propan-2-ol and the chosen solvent in various proportions (e.g., 1:9, 1:1, 9:1 by volume).

-

-

Observation:

-

After each addition, securely stopper the container and vortex for approximately 30 seconds.

-

Allow the mixture to stand and observe for the formation of a single homogeneous phase or two distinct layers.

-

-

Classification:

-

Miscible: If a single, clear phase is observed at all proportions.

-

Partially Miscible: If a single phase is observed at some proportions but two phases are present at others.

-

Immiscible: If two distinct layers are observed at all proportions.

-

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of 1-(Methylamino)propan-2-ol.

Conclusion

While specific quantitative solubility data for 1-(Methylamino)propan-2-ol in a broad range of organic solvents is limited in the public domain, this technical guide provides a robust framework for understanding and predicting its solubility behavior. The inherent polarity of the molecule, due to the presence of hydroxyl and secondary amine functional groups, dictates its high solubility in polar solvents like water and lower alcohols, and limited solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocols detailed herein offer reliable methods for their determination. This guide serves as a valuable resource for researchers and professionals in optimizing the use of 1-(Methylamino)propan-2-ol in their work.

References

An In-depth Technical Guide to 1-(Methylamino)propan-2-ol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methylamino)propan-2-ol, a significant chiral amino alcohol intermediate in the pharmaceutical industry. While the specific historical details of its initial discovery are not extensively documented, its synthesis and utility are well-established within the broader context of amino alcohol chemistry, which has been pivotal in the development of numerous therapeutic agents. This document details its physicochemical properties, outlines common experimental protocols for its synthesis, presents key spectroscopic data for its characterization, and discusses its primary application as a precursor in the synthesis of more complex molecules.

Introduction and Historical Context

The history of 1-(methylamino)propan-2-ol is intrinsically linked to the development of synthetic methodologies for amino alcohols, a class of compounds with significant biological and pharmaceutical relevance. While a singular "discovery" event for this specific molecule is not clearly recorded in seminal literature, its synthesis is a logical extension of well-established organic chemistry principles, primarily the aminolysis of epoxides. This reaction, the ring-opening of an epoxide with an amine, has been a fundamental tool for the construction of β-amino alcohols for over a century.

The importance of chiral amino alcohols as building blocks for pharmaceuticals became increasingly apparent throughout the 20th century. Notably, the structurally related and naturally occurring ephedrine, a phenylpropanolamine, was first isolated in 1885 and has a long history of medicinal use. The subsequent exploration of synthetic analogues to mimic or modify the physiological effects of such natural products spurred the development of a vast array of synthetic amino alcohols, including 1-(methylamino)propan-2-ol. Its utility as a key intermediate in the synthesis of drugs such as the antidepressant duloxetine has cemented its importance in medicinal and process chemistry.

Physicochemical Properties

A compilation of the known physicochemical properties of 1-(methylamino)propan-2-ol is presented in Table 1. It is important to note that some of the reported values, particularly for properties like melting and boiling points, are predicted and can vary between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO | PubChem[1] |

| Molecular Weight | 89.14 g/mol | PubChem[1] |

| CAS Number | 16667-45-1 | PubChem[1] |

| IUPAC Name | 1-(methylamino)propan-2-ol | PubChem[1] |

| Synonyms | 1-(Methylamino)-2-propanol, N-(2-Hydroxypropyl)methylamine | PubChem[1], Echemi |

| Appearance | Liquid or Solid or Semi-solid or lump | Sigma-Aldrich[2] |

| Boiling Point | 148.8 °C at 760 mmHg (Predicted) | Alfa Chemistry |

| 62-63 °C at 18 Torr (Experimental) | Echemi | |

| Melting Point | -37.14 °C (Predicted) | Chemchart[3] |

| Density | 0.9074 g/cm³ at 24 °C (Experimental) | Echemi |

| 0.88 g/cm³ (Predicted) | Alfa Chemistry | |

| Solubility | Miscible in water | - |

| pKa | 14.91 ± 0.20 (Predicted) | Guidechem[4] |

| XLogP3 | -0.5 (Predicted) | PubChem[1] |

Experimental Protocols for Synthesis

The most common and straightforward method for the synthesis of 1-(methylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with methylamine.

Synthesis from Propylene Oxide and Methylamine

This method is widely used due to the ready availability of the starting materials. The reaction proceeds via a nucleophilic attack of the methylamine at one of the carbon atoms of the epoxide ring.

Reaction:

Experimental Protocol:

-

Reaction Setup: A pressure-resistant reaction vessel is charged with a solution of methylamine in a suitable solvent, such as water or an alcohol (e.g., methanol, ethanol). The vessel is cooled in an ice bath.

-

Addition of Propylene Oxide: Propylene oxide is added dropwise to the cooled methylamine solution with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature and prevent excessive pressure buildup.

-

Reaction Conditions: After the addition is complete, the reaction vessel is sealed and allowed to warm to room temperature. The reaction mixture is then typically stirred for several hours at room temperature or gently heated to ensure complete conversion.

-

Work-up and Purification: The reaction mixture is cooled, and any excess methylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure 1-(methylamino)propan-2-ol.

Caption: Synthesis of 1-(Methylamino)propan-2-ol.

Spectroscopic Data

The following sections provide typical spectroscopic data used for the identification and characterization of 1-(methylamino)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(methylamino)propan-2-ol will exhibit characteristic signals corresponding to the different types of protons in the molecule.

-

A doublet for the methyl protons adjacent to the chiral center (CH-OH).

-

A multiplet for the proton on the chiral carbon (CH-OH).

-

Two distinct signals (multiplets or doublets of doublets) for the diastereotopic protons of the CH₂ group adjacent to the nitrogen.

-

A singlet for the methyl group attached to the nitrogen.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

A broad singlet for the amine proton, also exchangeable.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

A signal for the methyl carbon of the propanol backbone.

-

A signal for the methine carbon bearing the hydroxyl group.

-

A signal for the methylene carbon adjacent to the nitrogen.

-

A signal for the methyl carbon attached to the nitrogen.

-

| Carbon Environment | Approximate Chemical Shift (ppm) |

| CH₃ -CH(OH) | ~20 |

| CH₃ -NH | ~36 |

| -CH₂ -NH | ~58 |

| -CH (OH)- | ~67 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(methylamino)propan-2-ol will display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 (broad) | O-H | Stretching |

| 3250-3400 (broad) | N-H | Stretching |

| 2850-2960 | C-H | Stretching (alkane) |

| 1450-1470 | C-H | Bending (alkane) |

| 1050-1150 | C-O | Stretching (secondary alcohol) |

| 1000-1250 | C-N | Stretching |

Mass Spectrometry (MS)

In the mass spectrum of 1-(methylamino)propan-2-ol, the molecular ion peak (M⁺) would be observed at m/z = 89. Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen).

-

Alpha-cleavage adjacent to the nitrogen: This would result in a fragment at m/z = 44 ([CH₂=NHCH₃]⁺), which is often the base peak.

-

Alpha-cleavage adjacent to the oxygen: This would lead to a fragment at m/z = 45 ([CH₃CH=OH]⁺).

-

Loss of a methyl group: A peak at m/z = 74 ([M-15]⁺) may be observed.

-

Loss of water: A peak at m/z = 71 ([M-18]⁺) is also possible.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for 1-(methylamino)propan-2-ol itself. Its primary role in the context of drug development is as a chiral building block for the synthesis of pharmacologically active molecules. The biological activity of the final products, such as duloxetine, is well-characterized and is not attributed to this precursor molecule. Researchers interested in the biological effects of this compound would need to conduct novel investigations, as it appears to be an understudied area.

Application in Pharmaceutical Synthesis

The most prominent application of 1-(methylamino)propan-2-ol is as a key intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The following diagram illustrates its role in a generalized synthetic route to duloxetine.

Caption: Role as a precursor in pharmaceutical synthesis.

Conclusion

1-(Methylamino)propan-2-ol is a structurally simple yet industrially significant chiral amino alcohol. While its own discovery story is not well-defined, its synthesis is based on fundamental and robust chemical transformations. The compound is well-characterized by standard spectroscopic techniques, and its physicochemical properties are adequately documented for practical applications. The primary value of 1-(methylamino)propan-2-ol for researchers and drug development professionals lies in its role as a versatile chiral precursor for the synthesis of complex and valuable pharmaceutical agents. Future research could explore any latent biological activities of this molecule, which currently remains an uninvestigated area.

References

- 1. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Methylamino)propan-2-ol | 16667-45-1 [sigmaaldrich.com]

- 3. 1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Page loading... [wap.guidechem.com]

Quantum Mechanical Blueprint for 1-(Methylamino)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract